molecular formula C34H50O6 B12391209 (22S,24E)-3beta,22-diacetoxylanosta-7,9(11),24-trien-26-oic acid

(22S,24E)-3beta,22-diacetoxylanosta-7,9(11),24-trien-26-oic acid

Cat. No.: B12391209
M. Wt: 554.8 g/mol
InChI Key: RXLRLJSRXDHQCH-AERNORENSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(22S,24E)-3 is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by its specific stereochemistry, which plays a crucial role in its reactivity and interaction with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (22S,24E)-3 typically involves multiple steps, including the formation of key intermediates and the application of specific reaction conditions to achieve the desired stereochemistry. Common synthetic routes may include:

    Step 1: Formation of the core structure through cyclization reactions.

    Step 2: Introduction of functional groups via substitution reactions.

    Step 3: Stereoselective reactions to achieve the (22S,24E) configuration.

Industrial Production Methods: Industrial production of (22S,24E)-3 often involves optimizing the synthetic route for scalability and cost-effectiveness. This may include:

    Use of Catalysts: To enhance reaction rates and selectivity.

    Optimization of Reaction Conditions: Such as temperature, pressure, and solvent choice to maximize yield and purity.

    Purification Techniques: Including crystallization, distillation, and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: (22S,24E)-3 undergoes various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(22S,24E)-3 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (22S,24E)-3 involves its interaction with specific molecular targets and pathways. This compound may exert its effects through:

    Binding to Enzymes: Modulating their activity and influencing biochemical pathways.

    Interaction with Receptors: Affecting cellular signaling and physiological responses.

    Modulation of Gene Expression: Influencing the transcription and translation of specific genes.

Comparison with Similar Compounds

(22S,24E)-3 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:

    (22S,24E)-3β,22-Diacetoxylanosta-7,9(11),24-trien-26-oic acid: Known for its antitubercular activity.

    Other Lanostane Derivatives: Compounds with similar core structures but different functional groups and stereochemistry.

The uniqueness of (22S,24E)-3 lies in its specific stereochemistry and the resulting biological and chemical properties, which distinguish it from other related compounds.

Properties

Molecular Formula

C34H50O6

Molecular Weight

554.8 g/mol

IUPAC Name

(E,5S,6S)-5-acetyloxy-6-[(3S,5R,10S,13R,14R,17R)-3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid

InChI

InChI=1S/C34H50O6/c1-20(30(37)38)10-12-27(39-22(3)35)21(2)24-14-18-34(9)26-11-13-28-31(5,6)29(40-23(4)36)16-17-32(28,7)25(26)15-19-33(24,34)8/h10-11,15,21,24,27-29H,12-14,16-19H2,1-9H3,(H,37,38)/b20-10+/t21-,24+,27-,28-,29-,32+,33+,34-/m0/s1

InChI Key

RXLRLJSRXDHQCH-AERNORENSA-N

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C)[C@H](C/C=C(\C)/C(=O)O)OC(=O)C

Canonical SMILES

CC(C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)C(CC=C(C)C(=O)O)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.